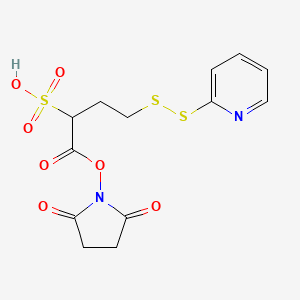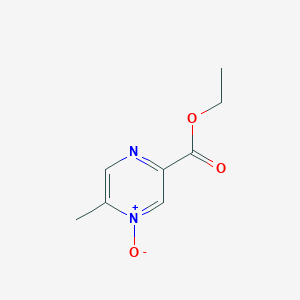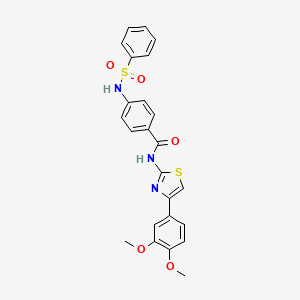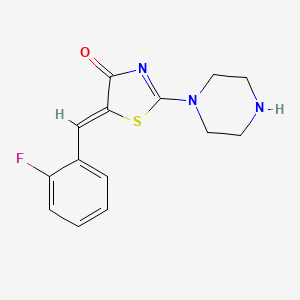![molecular formula C15H19N3O3 B2820593 Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate CAS No. 2058529-61-4](/img/structure/B2820593.png)
Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as carbamates . These are organic compounds containing the functional group -OC(O)NR2, with ‘R’ being any organic residue .
Synthesis Analysis
While specific synthesis methods for this compound were not found, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Additionally, palladium-catalyzed cross-coupling reactions have been used in the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carbamate group (-OC(O)NR2), a benzyl group (C6H5CH2-), and a 1,2,4-oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Carbamates are typically solid at room temperature . The presence of the benzyl group and the 1,2,4-oxadiazole ring could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
Crystallographic Studies : Tert-butyl carbamate derivatives exhibit complex molecular interactions and crystal packing, involving hydrogen bonds and molecular electrostatic potential (MEP) surface calculations. These interactions play a crucial role in the formation of three-dimensional architectures in crystal structures (Das et al., 2016).
X-ray Diffraction Studies : X-ray diffraction analysis has been used to confirm the structure of tert-butyl carbamate derivatives. These analyses provide insights into the molecular conformation and intermolecular interactions, crucial for understanding the compound's properties (Sanjeevarayappa et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
OLED Applications : Tert-butyl carbamate derivatives have been employed in the development of organic light-emitting diodes. These compounds, when used as host materials for red triplet emitters, demonstrate significant electroluminescent efficiency, contributing to advancements in OLED technology (Guan et al., 2006).
Photoluminescence in OLEDs : Derivatives of tert-butyl carbamate exhibit high photoluminescence quantum yields in both solution and solid states, making them excellent candidates for use in light-emitting diodes. These compounds have shown potential for application in devices requiring high luminance and efficiency (Rybakiewicz et al., 2020).
Synthesis and Characterization
Synthetic Routes : Various synthetic methods have been developed for tert-butyl carbamate derivatives, contributing to the exploration of their potential applications in different fields. These methods involve reactions such as cycloadditions and nucleophilic substitutions (Pušavec et al., 2014).
Antimicrobial Properties : Some derivatives of tert-butyl carbamate have been synthesized and tested for their antimicrobial activities. This highlights the potential of these compounds in the development of new antimicrobial agents (Ghoneim & Mohamed, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-17-13(21-18-10)12-7-5-11(6-8-12)9-16-14(19)20-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZLMKVAJXQCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide](/img/structure/B2820511.png)





![(4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B2820526.png)

![3-(4-chlorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2820529.png)



![Tert-butyl 3-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B2820533.png)
